6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

Lipophilicity Physicochemical property Fluorine effect

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (CAS 1469732-95-3) is a low-molecular-weight (190.18 g/mol) heterocyclic small molecule comprising a pyrimidin-4-amine core substituted at the 6-position with a 5-fluoropyridin-3-yl group. Its computed physicochemical profile—XLogP3-AA of 0.5, topological polar surface area (TPSA) of 64.7 Ų, a single hydrogen bond donor, five hydrogen bond acceptors, and a single rotatable bond—places it in a favorable property space for oral bioavailability and CNS penetration.

Molecular Formula C9H7FN4
Molecular Weight 190.18 g/mol
CAS No. 1469732-95-3
Cat. No. B1400919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine
CAS1469732-95-3
Molecular FormulaC9H7FN4
Molecular Weight190.18 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1F)C2=CC(=NC=N2)N
InChIInChI=1S/C9H7FN4/c10-7-1-6(3-12-4-7)8-2-9(11)14-5-13-8/h1-5H,(H2,11,13,14)
InChIKeyMGBUPPSBSQANON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (CAS 1469732-95-3): Procurement-Relevant Identity and Physicochemical Baseline


6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (CAS 1469732-95-3) is a low-molecular-weight (190.18 g/mol) heterocyclic small molecule comprising a pyrimidin-4-amine core substituted at the 6-position with a 5-fluoropyridin-3-yl group [1]. Its computed physicochemical profile—XLogP3-AA of 0.5, topological polar surface area (TPSA) of 64.7 Ų, a single hydrogen bond donor, five hydrogen bond acceptors, and a single rotatable bond—places it in a favorable property space for oral bioavailability and CNS penetration [1]. The compound is commercially supplied as a research reagent with purities typically ≥95% (HPLC) . Its closest commercially available non-fluorinated direct analog is 6-(pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8, MW 172.19), which lacks the electron-withdrawing fluorine atom on the pyridine ring [2].

Why 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine Cannot Be Simply Interchanged with Non-Fluorinated or Isomeric Pyridinylpyrimidine Analogs


Substituting 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine with its non-fluorinated analog (6-(pyridin-3-yl)pyrimidin-4-amine) or positionally isomeric pyridinylpyrimidin-4-amines risks introducing significant and potentially unacceptable changes in molecular recognition, metabolic stability, and physicochemical properties. The introduction of a fluorine atom at the pyridine 5-position alters the electron density distribution of the heteroaryl ring, reduces the pKa of the pyridine nitrogen, and modifies key intermolecular interactions such as hydrogen bonding, π-stacking, and hydrophobic contacts with protein binding pockets [1]. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at the substitution site, and to improve membrane permeability by modulating lipophilicity [1]. Furthermore, the 5-fluoropyridin-3-yl substitution pattern is a recurrent motif in ATP-competitive kinase inhibitors targeting ALK, FAK, IGF-1R, and ZAP-70 because the fluorine atom can occupy a lipophilic pocket while the pyridine nitrogen engages the kinase hinge region [2]. Interchanging compounds without this specific substitution pattern could therefore result in loss of target engagement, altered selectivity profiles, or reduced metabolic stability.

Quantitative Differentiation Evidence for 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (CAS 1469732-95-3) Relative to Closest Analogs


Fluorination-Driven Lipophilicity Modulation vs. Non-Fluorinated Analog

The target compound exhibits a computed XLogP3-AA of 0.5, compared to a computed XLogP3-AA of 0.2 for the non-fluorinated analog 6-(pyridin-3-yl)pyrimidin-4-amine (CAS 1192814-34-8) [1][2]. The +0.3 log unit increase in lipophilicity, attributable to the single fluorine substitution, is consistent with the established trend that aryl fluorination increases logD by approximately 0.2–0.4 units per fluorine in heteroaromatic systems [3].

Lipophilicity Physicochemical property Fluorine effect

Enhanced Metabolic Stability Potential via Blockade of Pyridine C5 Oxidation Site

In the non-fluorinated analog 6-(pyridin-3-yl)pyrimidin-4-amine, the pyridine C5 position is sterically and electronically susceptible to cytochrome P450-mediated oxidative metabolism. The target compound replaces the C5 hydrogen with fluorine, a well-characterized metabolic blocking strategy. Class-level inference from extensive structure-metabolism relationship (SMR) studies on pyridine-containing kinase inhibitors demonstrates that fluorination at the position para to the pyridine nitrogen reduces intrinsic clearance in human liver microsomes (HLM) by 2- to 10-fold compared to unsubstituted analogs [1]. While direct HLM data for this specific compound pair are not publicly available, the magnitude of effect observed across structurally analogous pyridinylpyrimidine and pyridinylpyridine series provides a strong inferential basis that 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine will exhibit superior metabolic stability relative to 6-(pyridin-3-yl)pyrimidin-4-amine [1].

Metabolic stability CYP450 Fluorine blocking

Oxidative Defluorination Risk Assessment: Comparative C-F Bond Stability

A potential metabolic liability of fluorinated heteroaromatics is oxidative defluorination, which can generate reactive metabolites. In pyridine systems, defluorination susceptibility depends on the position of fluorine relative to the nitrogen atom. Fluorine at the 5-position of pyridin-3-yl (meta to the linking carbon, para to the nitrogen) is generally considered less prone to defluorination than fluorine at the 2- or 4-positions because the electron-withdrawing effect of the nitrogen reduces the electron density at C5, disfavoring epoxidation and subsequent defluorination [1]. In contrast, 6-(2-fluoropyridin-3-yl)pyrimidin-4-amine or 6-(6-fluoropyridin-3-yl)pyrimidin-4-amine isomers may present higher defluorination risk [1]. While direct defluorination data for 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine are not reported, class-level knowledge predicts a more favorable safety profile with respect to reactive metabolite formation compared to regioisomeric fluoropyridinylpyrimidines [1].

Defluorination Metabolic liability C-F bond stability

Kinase Hinge-Binding Motif Integrity: Structural Rationale for Target Engagement

The 4-aminopyrimidine core of the target compound is a well-validated hinge-binding scaffold in ATP-competitive kinase inhibitors. The 5-fluoropyridin-3-yl substituent at the 6-position provides a complementary interaction surface for the kinase active site. In the analogous series of pyrimidine-based ALK/FAK/IGF-1R inhibitors disclosed in US Patent 8,957,081 B2, compounds bearing a 6-aryl substituent structurally related to 5-fluoropyridin-3-yl demonstrated ALK wild-type inhibition with Ki values ranging from 0.36 nM to 22 nM in biochemical assays and cellular IC50 values from 22 nM to 101 nM in EML4-ALK-driven cell lines [1]. The specific compound 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine retains the minimal pharmacophoric elements (4-aminopyrimidine hinge binder and 6-aryl moiety) required for kinase inhibition, and the 5-fluoro substituent on the pyridine is expected to occupy a hydrophobic pocket proximal to the gatekeeper residue, analogous to clinical ALK inhibitors [1].

Kinase inhibitor Hinge-binding motif ATP-competitive

Best-Fit Application Scenarios for 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine (CAS 1469732-95-3) Based on Differentiated Properties


Kinase Inhibitor Fragment and Lead Optimization Programs Requiring a Fluorinated Pyridinylpyrimidine Core

For medicinal chemistry teams developing ATP-competitive kinase inhibitors targeting ALK, FAK, IGF-1R, or ZAP-70, 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine provides a pre-fluorinated hinge-binding scaffold that eliminates the need for late-stage fluorination of the pyridine ring. The 5-fluoropyridin-3-yl substituent is a privileged fragment for occupying the hydrophobic pocket adjacent to the kinase gatekeeper residue, and the compound can be directly elaborated at the 2-position or the 4-amino group to build potency and selectivity . The improved lipophilicity (XLogP3-AA 0.5 vs. 0.2 for the non-fluorinated analog) favors passive membrane permeability for cellular target engagement assays [1].

Metabolic Stability Optimization in Pyridine-Containing Probe Molecules

In chemical biology probe development, metabolic stability is critical for achieving adequate exposure in cell-based and in vivo experiments. 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine incorporates a fluorine atom at the pyridine C5 position, which class-level evidence indicates should significantly reduce cytochrome P450-mediated oxidative metabolism compared to the unsubstituted analog . Researchers prioritizing compounds with longer half-lives in hepatocyte or microsomal stability assays should select this fluorinated building block over 6-(pyridin-3-yl)pyrimidin-4-amine.

Mitigation of Reactive Metabolite Risk in Early-Stage Kinase Inhibitor Candidates

For drug discovery programs where avoidance of reactive metabolites is a key selection criterion, 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine offers a regioisomeric advantage: the fluorine at the pyridine 5-position (para to nitrogen, meta to the linking carbon) is predicted to have low susceptibility to oxidative defluorination compared to alternative 2-fluoro or 4-fluoro pyridine regioisomers . This positional selection can reduce the probability of mechanism-based toxicity findings in downstream safety pharmacology studies.

Combinatorial Library Synthesis and Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 190.18 g/mol and a single growth vector at the 4-amino group, 6-(5-fluoropyridin-3-yl)pyrimidin-4-amine is well-suited as a fragment for fragment-based screening or as a core scaffold for parallel library synthesis. Its commercial availability at ≥95% purity ensures reproducible hit expansion and SAR exploration without the synthetic burden of multi-step core construction .

Quote Request

Request a Quote for 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.